molecular formula C14H19ClO3 B1401539 [3-Chloro-4-(hexyloxy)phenyl]acetic acid CAS No. 66734-93-8

[3-Chloro-4-(hexyloxy)phenyl]acetic acid

Cat. No.: B1401539
CAS No.: 66734-93-8
M. Wt: 270.75 g/mol
InChI Key: OMQZSEFIWOCPAZ-UHFFFAOYSA-N
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Description

3-Chloro-4-hydroxyphenylacetic acid is an organic compound used as a building block in organic synthesis . It has a molecular weight of 186.59 . It’s an auxin influx inhibitor and is one of the major chlorinated metabolites of chlorotyrosine .


Molecular Structure Analysis

The molecular structure of “3-Chloro-4-hydroxyphenylacetic acid” can be represented by the SMILES string OC(=O)Cc1ccc(O)c(Cl)c1 .


Physical and Chemical Properties Analysis

The physical and chemical properties of “3-Chloro-4-hydroxyphenylacetic acid” include a melting point of 108-110 °C (lit.) . It is a powder form .

Scientific Research Applications

  • Synthesis and Biological Activity

    [3-Chloro-4-(hexyloxy)phenyl]acetic acid has been studied for its potential in synthesizing new compounds. One study focused on creating a series of novel phenyl pyrazoline derivatives, evaluating their antimicrobial activity, and characterizing them through IR, 1H NMR, spectroscopy, and microanalysis. This research suggests potential applications in developing new antimicrobial agents (Shah & Patel, 2012).

  • Photo-Degradation Analysis

    The compound has been used in the study of photo-degradation behavior of pharmaceuticals. In one case, it was observed to degrade into a primary photo-degradation product when exposed to visible light. This degradation was analyzed using techniques like LC-MS/MS and NMR, offering insights into the stability and storage conditions of pharmaceutical compounds (Wu, Hong, & Vogt, 2007).

  • Spectrophotometric Studies

    Spectrophotometric studies have been conducted on complexes involving carboxylic acids like this compound. These studies help in understanding the chemical properties and interactions of the compound, particularly its complexation behaviors, which can be crucial in various chemical and pharmaceutical applications (Ramamoorthy & Santappa, 1968).

  • Chemical Synthesis and Reactions

    The compound has been involved in reactions leading to the formation of new chemical structures. For instance, it has been used in the synthesis of 5-aryl-2H-tetrazoles and their derivatives, which were then tested for superoxide scavenging activity and anti-inflammatory properties. Such studies demonstrate the versatility of this compound in synthesizing biologically active compounds (Maxwell, Wasdahl, Wolfson, & Stenberg, 1984).

  • Biological Impact Studies

    Research has also been conducted on the effects of similar compounds on biological systems, such as their impact on the growth of blue-green algae. Understanding the biological interactions of such compounds is crucial for assessing their environmental impact and potential applications in biochemistry or ecology (Ahmad & Winter, 1970).

Safety and Hazards

“3-Chloro-4-hydroxyphenylacetic acid” has several hazard statements including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

Properties

IUPAC Name

2-(3-chloro-4-hexoxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClO3/c1-2-3-4-5-8-18-13-7-6-11(9-12(13)15)10-14(16)17/h6-7,9H,2-5,8,10H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMQZSEFIWOCPAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=C(C=C(C=C1)CC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80797749
Record name [3-Chloro-4-(hexyloxy)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80797749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66734-93-8
Record name [3-Chloro-4-(hexyloxy)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80797749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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